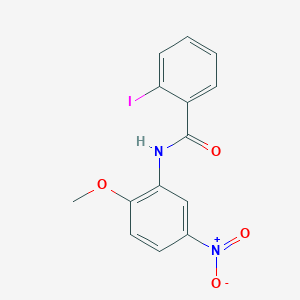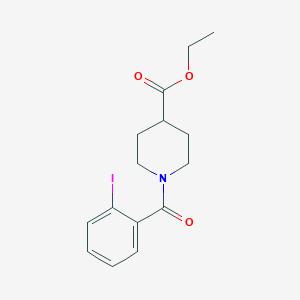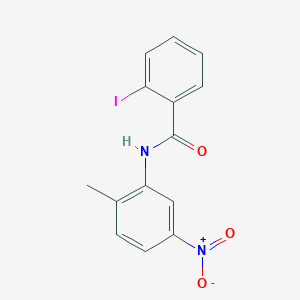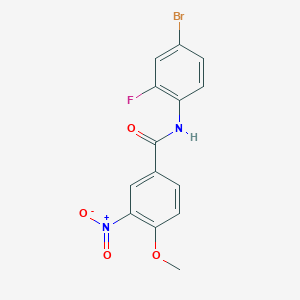
4-(4-OXO-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE
Übersicht
Beschreibung
4-(4-OXO-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, a sulfonamide group, and a dipropylbenzene moiety, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-OXO-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base like pyridine.
Attachment of the Dipropylbenzene Moiety: The final step involves the coupling of the dipropylbenzene moiety to the quinoline-sulfonamide intermediate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the dipropylbenzene moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide or benzene sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding proteins. It can also serve as a potential lead compound for the development of new drugs.
Medicine
In medicine, 4-(4-OXO-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE may have potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-OXO-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The dipropylbenzene moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfasalazine, share the sulfonamide group but differ in their overall structure and specific applications.
Quinolines: Compounds like quinine and chloroquine have a quinoline core but lack the sulfonamide and dipropylbenzene moieties.
Dipropylbenzenes: Compounds such as dipropylbenzene itself lack the quinoline and sulfonamide groups.
Uniqueness
4-(4-OXO-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE is unique due to its combination of a quinoline core, a sulfonamide group, and a dipropylbenzene moiety
Eigenschaften
IUPAC Name |
4-(4-oxo-2,3-dihydroquinoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-3-14-23(15-4-2)29(27,28)18-11-9-17(10-12-18)22(26)24-16-13-21(25)19-7-5-6-8-20(19)24/h5-12H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKANPMDHKFVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate](/img/structure/B3569805.png)

METHANONE](/img/structure/B3569818.png)

![N-[4-(benzyloxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3569832.png)
![N-(2,3-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3569844.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3569847.png)
![N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3569849.png)
![ethyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3569873.png)
![2-{[5-(2-furyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3569880.png)
![N-[4-[(5-bromonaphthalene-1-carbonyl)amino]phenyl]furan-2-carboxamide](/img/structure/B3569890.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
